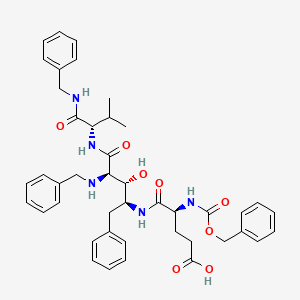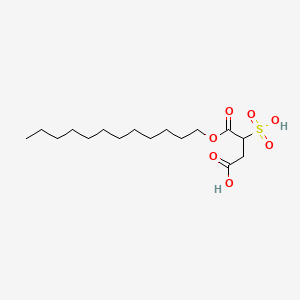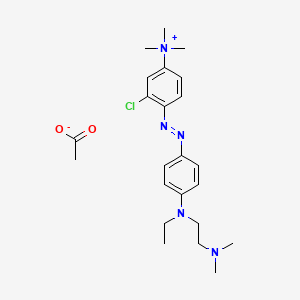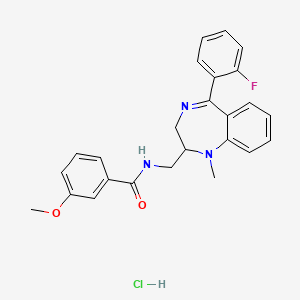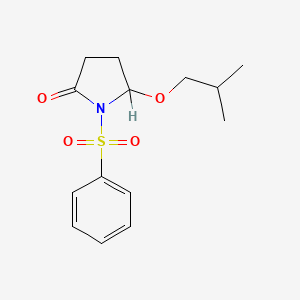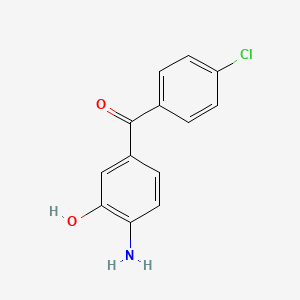
2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-amino-3-(trifluorometil)fenil)-5,5-dimetil-2,4-imidazolidindiona es un compuesto químico conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos. Este compuesto presenta un núcleo de imidazolidindiona con sustituciones específicas que contribuyen a su comportamiento químico distintivo.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 3-(4-amino-3-(trifluorometil)fenil)-5,5-dimetil-2,4-imidazolidindiona normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo de imidazolidindiona, seguido de la introducción de los grupos trifluorometil y amino. Los reactivos comunes utilizados en estas reacciones incluyen agentes trifluorometilantes y reactivos de aminación bajo condiciones controladas para garantizar que se logren las sustituciones deseadas.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar técnicas de síntesis orgánica a gran escala. Estos métodos a menudo utilizan reactores de flujo continuo para mantener un control preciso de las condiciones de reacción, asegurando un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación, como la cromatografía, también es común para aislar el compuesto de las mezclas de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-amino-3-(trifluorometil)fenil)-5,5-dimetil-2,4-imidazolidindiona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.
Sustitución: Los grupos amino y trifluorometil pueden participar en reacciones de sustitución, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes y nucleófilos bajo condiciones controladas de temperatura y pH.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
3-(4-amino-3-(trifluorometil)fenil)-5,5-dimetil-2,4-imidazolidindiona tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para el estudio de las interacciones enzimáticas y la unión de proteínas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual 3-(4-amino-3-(trifluorometil)fenil)-5,5-dimetil-2,4-imidazolidindiona ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. El grupo trifluorometil mejora la capacidad del compuesto para penetrar las membranas biológicas, mientras que el grupo amino facilita la unión a sitios específicos en las moléculas diana. Estas interacciones pueden modular las vías bioquímicas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2,4-Imidazolidindiona, 5-metil-
- 2,4-Imidazolidindiona, 1-[[3-(5-nitro-2-furanil)-2-propen-1-ilideno]amino]-, sal potásica
Singularidad
En comparación con compuestos similares, 3-(4-amino-3-(trifluorometil)fenil)-5,5-dimetil-2,4-imidazolidindiona se destaca por sus sustituciones trifluorometil y amino, que confieren propiedades químicas y biológicas únicas. Estas características mejoran su potencial para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
140866-26-8 |
|---|---|
Fórmula molecular |
C12H12F3N3O2 |
Peso molecular |
287.24 g/mol |
Nombre IUPAC |
3-[4-amino-3-(trifluoromethyl)phenyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12F3N3O2/c1-11(2)9(19)18(10(20)17-11)6-3-4-8(16)7(5-6)12(13,14)15/h3-5H,16H2,1-2H3,(H,17,20) |
Clave InChI |
NUWVUBBYORJBRL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)N)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


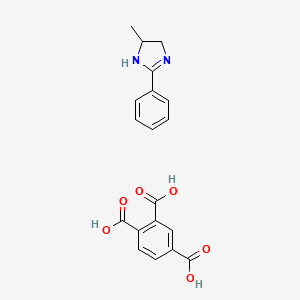

![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)

